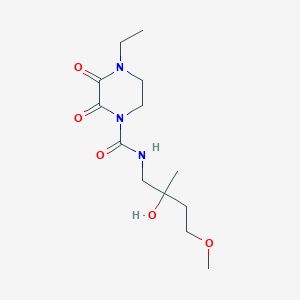

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide, also known as EHP-101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EHP-101 is a piperazine derivative that has been shown to have anti-inflammatory, neuroprotective, and analgesic effects.

Scientific Research Applications

Synthesis Methodologies

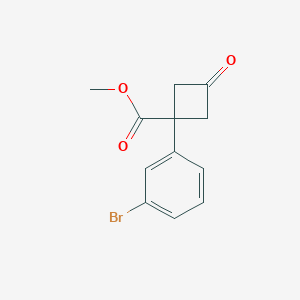

The synthesis of related compounds involves innovative methods that offer clean, high-yield reactions. For instance, the synthesis of crystalline derivatives using triphosgene presents a method that avoids the use of hazardous chlorinating agents, providing a safer and more efficient alternative for producing complex molecules (Wei et al., 2008). Similarly, the preparation of specific carboxamido derivatives has been achieved through reactions under mild conditions, leading to high yields and purity (Yan-wei, 2006).

Potential Pharmacological Applications

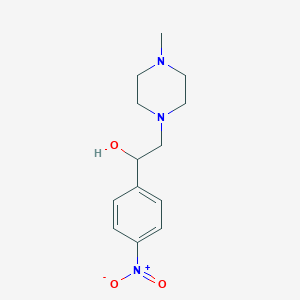

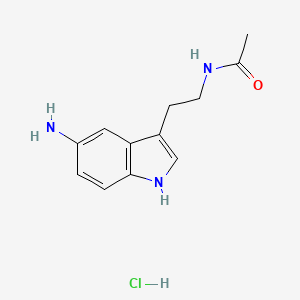

The compound and its derivatives have been explored for their pharmacological potential. For example, research into nootropic agents has involved the synthesis of related compounds, examining their ability to enhance cognitive function (Valenta et al., 1994). Another area of interest is the discovery of new antidepressants from structurally novel antagonists, indicating the relevance of these compounds in developing treatments for depression (Mahesh et al., 2011).

Antimicrobial Activity

The investigation of antimicrobial properties is another significant area of application. The synthesis and evaluation of new pyridine derivatives, for instance, have been directed towards identifying compounds with effective antimicrobial activity, demonstrating the potential of these derivatives in combating microbial resistance (Patel et al., 2011).

properties

IUPAC Name |

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-4-15-6-7-16(11(18)10(15)17)12(19)14-9-13(2,20)5-8-21-3/h20H,4-9H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFONFVIWOYEOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)

![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)

![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)

![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)

![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)